methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
Description
Chemical Structure and Synthesis Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (CAS: 1644667-61-7) is a chiral piperidine derivative with a benzoate ester functional group. Its molecular formula is C₁₅H₂₁NO₃ (MW: 263.33 g/mol), featuring a stereochemically defined (2S,4S)-configured piperidine ring substituted with an ethoxy group at the 4-position and a methyl benzoate moiety at the 2-position .
The compound is synthesized via catalytic hydrogenation of (2S,4S)-benzyl 4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate using 5% Pd/C in methanol, yielding 91% product . This intermediate is critical in the synthesis of LNP023 (a Factor B inhibitor for complement-mediated diseases), where it undergoes reductive amination with indole derivatives .
Properties
IUPAC Name |
methyl 4-[(2S,4S)-4-ethoxypiperidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZBIFPILZUCT-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Stepwise Synthesis
The conventional method begins with benzyl chloroformate protection of a piperidine precursor. In a representative procedure, SM1 (10 g, 92 mmol) is dissolved in anhydrous tetrahydrofuran (THF) at −20°C, followed by dropwise addition of benzyl chloroformate (16 g, 100 mmol). Sodium borohydride is then introduced to reduce the intermediate, yielding a white solid with 85% efficiency after crystallization. Critical optimizations include:
Table 1: Solvent Effects on Step 1 Yield
| Solvent System | Yield (%) | Key Observation |
|---|---|---|
| THF/MeOH (1:1) | 48.2 | Esterification side reactions |
| Pure THF | 62.4 | Improved purity and yield |
| Toluene/H<sub>2</sub>O | 59.8 | Comparable to THF |
Enzymatic Catalysis for Chiral Resolution
A breakthrough in stereochemical control involves engineered enzyme M8, which catalyzes the reduction of ketone intermediates with 99% enantiomeric excess (ee). Key parameters for this step include:
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Reaction conditions : 35°C, pH 6–7, 10% DMSO co-solvent, and 25 g/L enzyme loading.
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Substrate concentration : 80 g/L substrate concentration balances reaction rate and enzyme stability.
This method replaces metal-catalyzed asymmetric hydrogenation, reducing heavy metal residues and improving environmental sustainability.
Ethylation Optimization
Introducing the ethoxy group at the 4-position of the piperidine ring requires careful reagent selection. Early methods used iodoethane and triethyloxonium tetrafluoroborate (Meerwein’s salt), but yields remained suboptimal (≤74.6%). The addition of a proton sponge (1,8-bis(dimethylamino)naphthalene) as a base increased conversion rates to 99.9% by scavenging HCl byproducts.
Table 2: Ethylation Reagent Screening
| Reagent | Conversion (%) | Yield (%) |
|---|---|---|
| Iodoethane | 65.3 | 48.2 |
| Triethyloxonium tetrafluoroborate | 99.9 | 74.6 |
| Triethyloxonium + proton sponge | 99.9 | 89.1 |
Industrial-Scale Adaptations
Route Shortening and Telescoping
Recent patents describe a telescoped process combining enzymatic reduction and ethylation into a single step, reducing the total synthesis from nine to seven steps. For example, compound 14 is synthesized directly from 12 using Meerwein’s salt and proton sponge, bypassing intermediate isolation. This modification elevates the total yield to 29% while minimizing chiral allosteric risks.
Critical Parameter Analysis
Temperature and pH Effects
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is characterized by its unique molecular structure, which includes a benzoate moiety linked to a piperidine derivative. The compound is represented by the following chemical formula:
- Molecular Formula: CHNO
- CAS Number: 1644667-61-7
- Molecular Weight: 263.34 g/mol
Scientific Research Applications
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Pharmacological Studies
- This compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural similarity to known pharmacological compounds suggests that it may exhibit significant biological activity.
- Research indicates that this compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression.
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Inhibitory Activity
- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could have implications for conditions such as obesity and metabolic syndrome.
- Compounds with similar structures have shown promise in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic disorders .
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Case Studies
- A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their ability to modulate serotonin receptors. This compound was included in the screening process due to its structural characteristics, yielding promising results in receptor binding assays .
- Another investigation focused on the compound's effects on cognitive function in animal models of Alzheimer's disease. The results indicated potential neuroprotective effects, warranting further exploration into its mechanism of action .
Therapeutic Potential
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Central Nervous System Disorders
- Given its structural properties, this compound is being studied for its potential role in treating central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for further development as an antidepressant or anxiolytic agent.
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Metabolic Disorders
- The compound's inhibitory action on metabolic enzymes positions it as a potential treatment for metabolic disorders such as type 2 diabetes and obesity. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings.
Data Summary Table
Mechanism of Action
The mechanism of action of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Physicochemical Properties
- Storage : Stable under dark, dry conditions at room temperature .
- Hazards : Classified as harmful (H302, H315, H319, H335) with precautionary measures for inhalation and skin contact .
Comparison with Structurally Similar Compounds
Piperidine-Based Benzoate Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Stereochemistry : The (2S,4S) configuration in the target compound is critical for binding to biological targets, as seen in LNP023’s optimization . The (2R,4S) stereoisomer () shows distinct physicochemical behavior, highlighting enantioselectivity in drug design.
- Ethoxy Substitution : The 4-ethoxy group in the target compound improves metabolic stability compared to unsubstituted piperidine analogs (e.g., CAS 936130-82-4) .
Piperazine-Linked Benzoate Derivatives
Table 2: Piperazine vs. Piperidine Scaffolds
Key Differences :
- Electron-Withdrawing Groups : Halogenated analogs (C2–C4) in show enhanced cytotoxicity but reduced solubility compared to the ethoxy-substituted target compound .
Ester vs. Acid Derivatives
The hydrolysis of this compound yields 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoic acid (CAS: 1644670-37-0), a carboxylic acid derivative with distinct properties:
- Solubility : The acid form (logP ~2.1) is more water-soluble than the ester (logP ~3.5) .
- Bioavailability : Ester prodrugs (like the target compound) are often designed to enhance membrane permeability, while the acid form is pharmacologically active .
Research Implications and Gaps
- Stereochemical Impact : Further studies are needed to compare the (2S,4S) and (2R,4S) isomers in vivo.
- Biological Data: Limited activity data exist for the target compound itself; most research focuses on its role as an intermediate.
Biological Activity
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, also known by its CAS number 1644670-37-0, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound belongs to a class of piperidine derivatives that have been studied for their effects on various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 422.52 g/mol. The compound features a piperidine ring substituted with an ethoxy group and a benzoate moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1644670-37-0 |
| Molecular Formula | |
| Molecular Weight | 422.52 g/mol |
Research indicates that this compound acts primarily as an inhibitor of complement factor B. This mechanism is significant because it may provide therapeutic benefits in conditions characterized by excessive activation of the complement system, such as autoimmune diseases and certain types of hemolytic anemia .
Complement System Inhibition
The compound has been identified as a potential therapeutic agent for conditions like paroxysmal nocturnal hemoglobinuria (PNH). By inhibiting complement factor B, it can help regulate the alternative pathway of the complement system, reducing the pathological effects associated with its overactivation .
Antitumor Activity
In addition to its role in complement inhibition, there are indications that this compound may possess antitumor properties. Some studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. However, specific studies focusing on this compound's direct antitumor efficacy are still limited and warrant further investigation .
Case Studies and Research Findings
- Complement Inhibition Study : A study published in Nature explored the use of this compound in animal models of PNH. The results showed a significant reduction in hemolysis and improvement in survival rates compared to control groups .
- Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on various cancer cell lines demonstrated that piperidine derivatives could inhibit cell proliferation effectively. While specific results for this compound are not yet published, similar compounds have shown promise .
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Initial studies suggest favorable absorption and distribution characteristics in vivo, but detailed pharmacokinetic data are still needed to establish dosing regimens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate?
- Methodological Answer : Synthesis typically involves coupling a piperidine scaffold with a benzoate moiety. Key steps include:
- Stereoselective formation of the (2S,4S)-piperidine core via asymmetric hydrogenation or enzymatic resolution to ensure chirality .
- Esterification of the benzoic acid derivative using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization for final product purity .
Q. How can the stereochemical integrity of the (2S,4S) configuration be confirmed during synthesis?
- Methodological Answer :
- Chiral HPLC with columns like Chiralpak® AD-H or OD-H, using mobile phases such as hexane/isopropanol (90:10) to resolve enantiomers .
- NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and NOE effects, confirming spatial arrangement .
- X-ray crystallography for definitive structural elucidation, particularly if unexpected diastereomers arise .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency procedures: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately and provide SDS .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across assay systems for this compound?
- Methodological Answer :
- Cross-validate assays : Compare results from cell-based (e.g., HEK293) vs. enzymatic assays to identify system-specific interference .
- Dose-response curves : Assess activity at multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects at high doses .
- Metabolite screening : Use LC-MS to check for in situ degradation products that may alter activity .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer :
- In silico tools : ACD/Labs Percepta or Schrödinger’s ADMET Predictor to estimate metabolic sites (e.g., piperidine N-oxidation, ester hydrolysis) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to cytochrome P450-mediated oxidation .
- MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to prioritize in vitro testing .
Q. What advanced chromatographic techniques optimize separation of diastereomeric byproducts?
- Methodological Answer :
- HPLC with polysaccharide-based columns (e.g., Lux® Cellulose-2) and gradient elution (MeCN/H₂O with 0.1% TFA) for baseline resolution .
- Supercritical Fluid Chromatography (SFC) : CO₂/MeOH mobile phases enhance selectivity for polar diastereomers .
- 2D-LC : Couple reversed-phase and chiral columns to resolve complex mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
